4-(2-Fluorophenyl)-2-fluorophenol
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Overview
Description
Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or uses in various fields.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Tools like X-ray crystallography and NMR spectroscopy are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.Scientific Research Applications
1. Medicinal Chemistry
- Summary of the application : The compound is used in the synthesis of a novel heterocyclic compound, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one (5), which has a broad spectrum of applications in medicinal and diagnostic areas .
- Methods of application : The compound was synthesized by the condensation of 2-(3-methoxyphenyl)acetohydrazide with 1-fluoro-2-isocyanatobenzene. The dehydrocyclization of the resulting compound yielded the target compound by refluxing in 2 N aqueous sodium hydroxide solutions .
- Results or outcomes : The synthesized compound showed moderate enzyme inhibition potential comparable with that of reference inhibitors. This study might be helpful for future design and development of potent enzyme inhibitors to control Alzheimer’s as well as diabetic disease .
2. Antiviral Agent
- Summary of the application : The compound is used in the synthesis of a new pyridazin-3(2H)-one derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP), which has potential pharmaceutical effectiveness .
- Methods of application : The compound was synthesized and characterized using experimental techniques involving FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal X-ray diffraction analysis and theoretical techniques involving density functional theory (DFT) .
- Results or outcomes : The electrophilicity index (ω) points towards the probable biological activity of FOMMP. The molecular electrostatic potential (MEP) was used to assess the local reactivity properties and suggests that the nitrogen atom sites are electronegative .
3. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin
- Summary of the application : The compound is used in the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin .
- Methods of application : The compound was synthesized by Pechmann reaction under mild conditions via a three-step reaction .
- Results or outcomes : The solution-state 1H NMR spectra of the synthesized compound showed a strong intramolecular interaction between F and H5 (JFH = 2.6 Hz) and 13C NMR suggested that this C-F…H-C coupling is a through-space interaction .
4. Synthesis of Indole Derivatives
- Summary of the application : The compound can be used in the synthesis of various indole derivatives, which have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Results or outcomes : The synthesized indole derivatives have shown promising results in various biological assays, demonstrating their potential for therapeutic use .
5. Radioligand for PET Scans
- Summary of the application : The compound can be used as a radioligand for the purpose of labeling opioid receptors during PET scans .
- Methods of application : The compound is fluorinated and then used to label opioid receptors, allowing them to be visualized during a PET scan .
- Results or outcomes : This application allows for the visualization of opioid receptors, which can be useful in the study of various neurological and psychiatric disorders .
6. Synthesis of Heterocyclic Compounds
- Summary of the application : The compound is used in the synthesis of a novel heterocyclic compound, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one (5), which has a broad spectrum of applications in medicinal and diagnostic areas .
- Methods of application : The compound was synthesized by the condensation of 2-(3-methoxyphenyl)acetohydrazide with 1-fluoro-2-isocyanatobenzene. The dehydrocyclization of the resulting compound yielded the target compound by refluxing in 2 N aqueous sodium hydroxide solutions .
- Results or outcomes : The synthesized compound showed moderate enzyme inhibition potential comparable with that of reference inhibitors. This study might be helpful for future design and development of potent enzyme inhibitors to control Alzheimer’s as well as diabetic disease .
4. Synthesis of Indole Derivatives
- Summary of the application : The compound can be used in the synthesis of various indole derivatives, which have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Results or outcomes : The synthesized indole derivatives have shown promising results in various biological assays, demonstrating their potential for therapeutic use .
5. Radioligand for PET Scans
- Summary of the application : The compound can be used as a radioligand for the purpose of labeling opioid receptors during PET scans .
- Methods of application : The compound is fluorinated and then used to label opioid receptors, allowing them to be visualized during a PET scan .
- Results or outcomes : This application allows for the visualization of opioid receptors, which can be useful in the study of various neurological and psychiatric disorders .
6. Synthesis of Heterocyclic Compounds
- Summary of the application : The compound is used in the synthesis of a novel heterocyclic compound, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one (5), which has a broad spectrum of applications in medicinal and diagnostic areas .
- Methods of application : The compound was synthesized by the condensation of 2-(3-methoxyphenyl)acetohydrazide with 1-fluoro-2-isocyanatobenzene. The dehydrocyclization of the resulting compound yielded the target compound by refluxing in 2 N aqueous sodium hydroxide solutions .
- Results or outcomes : The synthesized compound showed moderate enzyme inhibition potential comparable with that of reference inhibitors. This study might be helpful for future design and development of potent enzyme inhibitors to control Alzheimer’s as well as diabetic disease .
Safety And Hazards
This involves understanding the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
properties
IUPAC Name |
2-fluoro-4-(2-fluorophenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8/h1-7,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJBJXSYRNWSIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619947 |
Source
|
Record name | 2',3-Difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-2-fluorophenol | |
CAS RN |
612092-34-9 |
Source
|
Record name | 2',3-Difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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